1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless compound with a distinct odor. Now, let’s explore its synthesis and applications.
Preparation Methods
Synthetic Routes:: 1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone can be synthesized through several routes. One common approach involves the condensation of appropriate precursors, such as 2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-amine, with an acetylating agent (e.g., acetic anhydride) to yield the desired compound.
Reaction Conditions:: The reaction typically occurs under mild conditions, with the use of a suitable solvent (e.g., dichloromethane or dimethylformamide) and a base (e.g., triethylamine). Purification methods, such as column chromatography, ensure high purity.
Industrial Production:: While industrial-scale production methods may vary, optimization of the synthetic route and efficient purification techniques are essential for large-scale synthesis.
Chemical Reactions Analysis
1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone undergoes various reactions:
Electrophilic Substitution: Due to its aromatic nature, electrophilic substitution readily occurs on the indole ring.
Common Reagents: Reagents like acetic anhydride, triethylamine, and solvents play key roles.
Major Products: The acetylated compound is the major product.
Scientific Research Applications
1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone finds applications in:
Medicine: Its potential as an antiviral agent and antimicrobial compound makes it valuable.
Chemistry: Researchers explore its reactivity and use it as a building block for novel molecules.
Biology: Investigations into its biological effects and interactions continue.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets or pathways. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone stands out due to its unique structure. Similar compounds include indole derivatives like tryptophan and indole-3-acetic acid . its distinct properties set it apart.
Properties
Molecular Formula |
C20H15FN4O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[7-amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone |
InChI |
InChI=1S/C20H15FN4O/c1-12(26)16-11-17-19(13-5-3-2-4-6-13)23-20(22)25(17)24-18(16)14-7-9-15(21)10-8-14/h2-11H,1H3,(H2,22,23) |
InChI Key |
AGNLBPGQANZCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N=C(N2N=C1C3=CC=C(C=C3)F)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.